molecular formula C12H24N2O2 B2966196 Tert-butyl 3,6-dimethyl-1,4-diazepane-1-carboxylate CAS No. 2260932-07-6

Tert-butyl 3,6-dimethyl-1,4-diazepane-1-carboxylate

Cat. No.: B2966196
CAS No.: 2260932-07-6
M. Wt: 228.336
InChI Key: ABUNQUPLEOCTFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3,6-dimethyl-1,4-diazepane-1-carboxylate is a chiral, seven-membered heterocyclic building block of high value in pharmaceutical research and development. The structure features a 1,4-diazepane ring system, which serves as a privileged scaffold in drug discovery for its ability to improve solubility and fine-tune molecular properties. The tert-butyloxycarbonyl (Boc) group is a standard protecting group for secondary amines, allowing for selective deprotection and further functionalization in complex multi-step syntheses. Compounds based on the 1,4-diazepane (homopiperazine) core have demonstrated significant potential in medicinal chemistry. For instance, similar diazepane derivatives have been identified as key intermediates in the development of potent inhibitors for biologically critical targets. Research has shown that such scaffolds can be optimized into nanomolar-range inhibitors of the SARS-CoV-2 main protease (Mpro), a vital target for antiviral therapies . In other studies, the introduction of a homopiperazine fragment has been crucial for achieving picomolar-level potency in inhibitors of soluble epoxide hydrolase (sEH), a promising target for treating inflammation, rheumatoid arthritis, acute pancreatitis, and sepsis . The specific dimethyl substitution on the diazepane ring in this compound allows researchers to explore steric and electronic effects on target binding, optimize metabolic stability, and modulate the compound's overall pharmacokinetic profile. As a versatile chiral synthon, this compound is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

tert-butyl 3,6-dimethyl-1,4-diazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9-6-13-10(2)8-14(7-9)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUNQUPLEOCTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN(C1)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,6-dimethyl-1,4-diazepane-1-carboxylate typically involves the cyclization of appropriate diamines with tert-butyl chloroformate. One common method is the intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from commercially available (S)- or ®-2-aminopropan-1-ol . The reaction conditions often include the use of cation-exchange resins and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,6-dimethyl-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazepane derivatives.

Scientific Research Applications

Tert-butyl 3,6-dimethyl-1,4-diazepane-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of diazepane derivatives with biological targets.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 3,6-dimethyl-1,4-diazepane-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors, through binding and modulation of their activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Key Observations :

  • The hydroxy and oxo groups in introduce polarity, contrasting with the hydrophobic methyl groups in the target compound.
  • The 4-isobutyryl substituent in significantly elevates molecular weight and introduces a branched acyl group, likely affecting binding interactions in pharmaceutical applications.

Physicochemical Properties

Property Target Compound
Boiling Point (°C) Not available Not reported 288 388.3 ± 35.0 (predicted)
Density (g/cm³) Not available Not reported 0.980 1.047 ± 0.06 (predicted)
Physical State Likely solid* Solid (inferred) Solid Solid

Key Observations :

  • The predicted high boiling point of (388.3°C) correlates with its larger molecular weight and acyl substituent, whereas ’s lower boiling point (288°C) reflects reduced steric hindrance and molecular weight .
  • The target compound’s density is expected to fall between (0.980 g/cm³) and (1.047 g/cm³) due to intermediate hydrophobicity and molecular packing.

Key Observations :

  • ’s H302 classification highlights oral toxicity risks absent in , suggesting substituent-dependent toxicity profiles .
  • The target compound’s safety data remain speculative, but its methyl groups may influence metabolic pathways compared to polar analogs like .

Q & A

Q. What are the standard synthetic routes for tert-butyl 3,6-dimethyl-1,4-diazepane-1-carboxylate?

Methodological Answer: The compound can be synthesized via palladium-catalyzed allylation or alkylation of precursor diazepanone derivatives. For example, Pd₂(pmdba)₃ or Pd₂(dba)₃ with chiral ligands like (S)-(CF₃)₃-t-BuPHOX enables enantioselective C–C bond formation. Post-reaction purification via silica gel flash chromatography (e.g., 20% EtOAc/hexanes or 0→50% acetone/hexanes) is critical for isolating the product in high yield (93%) and enantiomeric excess (83–90% ee) .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization relies on ¹H NMR (400 MHz, CDCl₃) to confirm regiochemistry and stereochemistry. Key signals include δ 7.54–7.32 ppm (aromatic protons from benzoyl groups) and δ 5.74–5.06 ppm (allyl protons). Additional methods like mass spectrometry and chiral HPLC are recommended to verify molecular weight and enantiopurity .

Q. What safety precautions are essential when handling this compound?

Methodological Answer: Use fume hoods, avoid ignition sources (due to flammability risks), and wear nitrile gloves and safety goggles. In case of spills, adsorb with inert material and dispose as hazardous waste. Storage should be at room temperature in a dry, ventilated area .

Advanced Research Questions

Q. How can enantioselectivity be optimized during synthesis?

Methodological Answer: Enantioselectivity depends on the chiral ligand and reaction conditions. For instance, (S)-(CF₃)₃-t-BuPHOX (10 mol%) with Pd₂(dba)₃ (4 mol%) in THF at 60°C achieves 83–90% ee. Screening solvents (e.g., toluene vs. THF) and adjusting catalyst loading can further improve selectivity. Kinetic resolution or asymmetric induction mechanisms should be computationally modeled to refine protocols .

Q. How do the 3,6-dimethyl substituents influence conformational stability?

Methodological Answer: The methyl groups impose steric constraints, favoring specific chair or boat conformations in the diazepane ring. Comparative NMR studies with analogs (e.g., tert-butyl 6-methyl-1,4-diazepane-1-carboxylate) reveal downfield shifts in protons adjacent to methyl groups, suggesting restricted rotation. Molecular dynamics simulations can quantify energy barriers to ring inversion .

Q. What strategies mitigate side reactions during functionalization of the diazepane ring?

Methodological Answer: Protecting the Boc group (tert-butyl carboxylate) with acid-labile groups minimizes undesired ring-opening. For electrophilic substitutions, use mild bases (e.g., NaHCO₃) and low temperatures (0–5°C). Monitor reaction progress via TLC or LC-MS to detect intermediates like oxazolidinones or lactams .

Q. How can computational methods predict the compound’s reactivity in catalytic systems?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for Pd-catalyzed allylation. Key parameters include ligand steric bulk, electronic effects of substituents, and solvent polarity. Compare computed activation energies with experimental yields to validate predictive models .

Data Contradiction Analysis

Q. How should discrepancies in enantiomeric excess (ee) between batches be resolved?

Methodological Answer: Variability in ee (e.g., 83% vs. 90%) may arise from trace moisture or oxygen in reactions. Conduct control experiments under inert atmospheres (Ar/N₂) and rigorously dry solvents. Use chiral additives (e.g., (-)-sparteine) to stabilize transition states. Cross-validate ee via polarimetry and HPLC with chiral columns .

Tables

Key Synthetic Parameters Conditions References
Catalyst SystemPd₂(pmdba)₃ + (S)-(CF₃)₃-t-BuPHOX
Solvent SystemTHF, 60°C
PurificationSilica gel (20% EtOAc/hexanes)
Enantiomeric Excess (ee)83–90%
¹H NMR (Allyl Protons)δ 5.74–5.06 ppm (J = 17.1, 9.9, 7.4 Hz)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.